Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a thiazole ring, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-hydroxythiobenzamide with ethyl bromopyruvate in ethanol.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Formation of the Final Compound: The final step involves the esterification reaction to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The piperidine ring may also contribute to the compound’s biological activity by interacting with neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is unique due to the combination of its thiazole and piperidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound) can be represented as follows:
This compound features a piperidine ring, a thiazole moiety, and an ester functional group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with thiazole and piperidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring in this compound) likely contributes to its antimicrobial efficacy .
Antitumor Activity
The compound has also shown promise in antitumor activity. A recent investigation into similar thiazole derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. Specifically, compounds with structural similarities demonstrated cytotoxic effects against breast and colon cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways .
The biological activity of this compound) is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
- Cell Signaling Modulation : It may modulate signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
In a controlled study, this compound) was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains. Notably, it exhibited higher activity against Gram-positive bacteria compared to Gram-negative bacteria .
Antitumor Activity Assessment
A separate study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF7). The compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways .
Data Summary
Activity Type | Tested Against | Results |
---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli | MIC: 32 - 128 µg/mL |
Antitumor | MCF7 (breast cancer) | Cell viability reduced at >10 µM |
Apoptosis Induction | MCF7 | Increased apoptotic cells |
Properties
IUPAC Name |
ethyl 4-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-20-14(19)4-3-13(18)17-8-5-12(6-9-17)11-22-15-16-7-10-21-15/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVKEDVZYDYGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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